4-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoic acid
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Overview
Description
4-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoic acid is an organic compound that features a chlorophenyl group and a benzoic acid moiety
Preparation Methods
The synthesis of 4-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoic acid typically involves the reaction of 4-chlorobenzaldehyde with 4-aminobenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoic acid can be compared with similar compounds such as:
4-[(4-chlorobenzylidene)amino]benzoic acid: This compound has a similar structure but differs in the nature of the substituents on the benzene ring.
4-{[3-(4-chlorophenyl)propyl]amino}benzoic acid: This compound has a propyl group instead of the oxopropenyl group, leading to different chemical and biological properties
Properties
IUPAC Name |
4-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-13-5-1-11(2-6-13)15(19)9-10-18-14-7-3-12(4-8-14)16(20)21/h1-10,18H,(H,20,21)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJFXKGWPKIQBM-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC=CC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)N/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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